molecular formula C16H13N B14080000 Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-

Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-

Cat. No.: B14080000
M. Wt: 219.28 g/mol
InChI Key: XDRQSWIHRYSNDY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- is an organic compound with the molecular formula C15H11N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(1E)-2-(4-methylphenyl)ethenyl] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- typically involves the reaction of 4-methylbenzaldehyde with benzonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- can be compared with other similar compounds, such as:

    Benzonitrile: The parent compound, which lacks the 4-[(1E)-2-(4-methylphenyl)ethenyl] group.

    4-Methylbenzonitrile: A derivative with a methyl group on the benzene ring.

    4-[(1E)-2-(4-methylphenyl)ethenyl]benzaldehyde: A compound with an aldehyde group instead of a nitrile group.

The uniqueness of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3/b7-6+

InChI Key

XDRQSWIHRYSNDY-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.